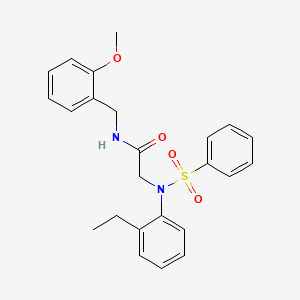![molecular formula C19H24N4O2 B6070507 5-allyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6070507.png)
5-allyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-allyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential therapeutic properties and has been the subject of numerous studies in recent years. In
作用機序
The exact mechanism of action of 5-allyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of certain enzymes and receptors that are involved in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 5-allyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has several biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 5-allyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone in lab experiments is that it has been shown to have potent therapeutic properties. This makes it a promising candidate for the development of new drugs. However, one limitation of using this compound is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in different experimental models.
将来の方向性
There are several future directions for the study of 5-allyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone. One direction is to further investigate its potential therapeutic properties in different disease models. Another direction is to study its mechanism of action in more detail. Additionally, there is a need for the development of new synthetic methods for this compound, which could improve its availability for research purposes. Finally, there is a need to investigate the safety and toxicity of this compound in more detail, which is important for its potential use in human medicine.
Conclusion:
In conclusion, 5-allyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone is a promising compound that has gained significant attention in the field of scientific research. This compound has been shown to have potential therapeutic properties and has been the subject of numerous studies in recent years. While there is still much to learn about this compound, its potential for the development of new drugs makes it an exciting area of research for the future.
合成法
The synthesis of 5-allyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone involves the reaction of 4-(3-methoxyphenyl)piperazine with 5-allyl-6-methyluracil in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
科学的研究の応用
5-allyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has been the subject of numerous scientific studies due to its potential therapeutic properties. This compound has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-5-prop-2-enyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-4-6-17-14(2)20-19(21-18(17)24)23-11-9-22(10-12-23)15-7-5-8-16(13-15)25-3/h4-5,7-8,13H,1,6,9-12H2,2-3H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIXFABBIRMBAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC(=CC=C3)OC)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(2S)-2-amino-2-phenylacetyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6070425.png)
![N-[2-(1H-benzimidazol-2-ylthio)ethyl]-2-adamantanamine dihydrochloride](/img/structure/B6070426.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide](/img/structure/B6070429.png)
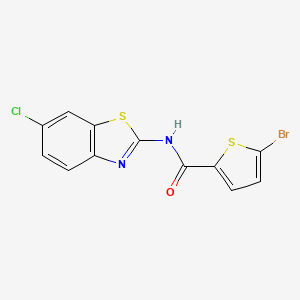
![{5-[(3-{methyl[2-(2-pyridinyl)ethyl]amino}-1-piperidinyl)methyl]-2-furyl}methanol](/img/structure/B6070451.png)
![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B6070460.png)
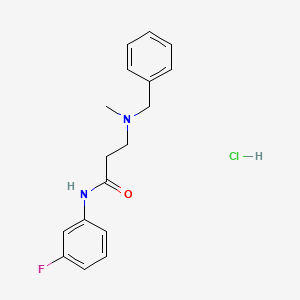
![1-[isopropyl(methyl)amino]-3-[2-methoxy-5-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6070472.png)
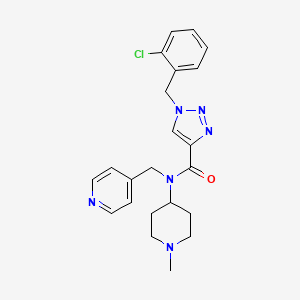
![N-{5-[(4-benzoyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B6070481.png)
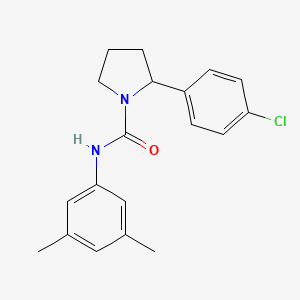
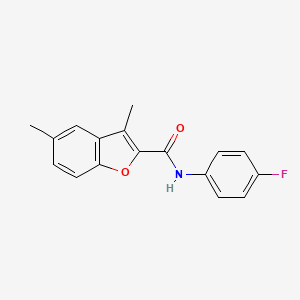
![3-{2-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6070517.png)
